2,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
2,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone, also known as 4-methyl-2,5-dimethylbenzophenone, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 72-75 °C and a boiling point of 255 °C. It is soluble in ethanol and ethyl ether, and insoluble in water. Its molecular weight is 284.37 g/mol and its molecular formula is C17H20N2O.
Scientific Research Applications
Photoremovable Protecting Group for Carboxylic Acids
2,5-Dimethylphenacyl (DMP) esters, related to 2,5-dimethyl-4'-(4-methylpiperazinomethyl) benzophenone, have been studied for their potential as photoremovable protecting groups for carboxylic acids. This application is significant in organic synthesis and biochemistry for creating "caged compounds." The efficiency of the photoreaction, involving photoenolization and the release of carboxylic acids, is higher in nonpolar solvents (Zabadal et al., 2001).
Photopolymerization Initiator
Benzophenone derivatives, closely related to this compound, are used as photoinitiators in Type-II photoinitiating systems. These systems are crucial in initiating the polymerization process in various industrial applications, involving different substrates and radical formations (Hageman, 1997).
Environmental-Friendly Adsorption Resins
Benzophenone derivatives are increasingly detected in aqueous environments, leading to research on the development of tertiary amine-functionalized adsorption resins for removing these compounds from water. This research is pivotal for water purification and environmental protection (Zhou et al., 2018).
Photostability Assessment in Sunscreen Agents
Studies on benzophenone derivatives have also included assessing their photostability in sunscreen agents. High-performance liquid chromatography methods have been employed to compare the photostability of various sunscreen agents, including benzophenone derivatives. This research is essential for cosmetic product development and safety (Vanquerp et al., 1999).
properties
IUPAC Name |
(2,5-dimethylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-4-5-17(2)20(14-16)21(24)19-8-6-18(7-9-19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAXNJZAPOEESV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642976 | |
Record name | (2,5-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898783-73-8 | |
Record name | (2,5-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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